REACTION_CXSMILES
|
O=[C:2]([CH3:6])[CH2:3][C:4]#[N:5].[C:7]1([NH:13][NH2:14])[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1>C(O)C>[CH3:6][C:2]1[CH:3]=[C:4]([NH2:5])[N:13]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[N:14]=1
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Name
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|
Quantity
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23 g
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Type
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reactant
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Smiles
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O=C(CC#N)C
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Name
|
|
Quantity
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30 g
|
Type
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reactant
|
Smiles
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C1(=CC=CC=C1)NN
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Name
|
|
Quantity
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400 mL
|
Type
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solvent
|
Smiles
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C(C)O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
Into a 1000-mL 3-necked round bottom flask, was placed
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Type
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TEMPERATURE
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Details
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The resulting solution was heated
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Type
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TEMPERATURE
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Details
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to reflux overnight in an oil bath
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Duration
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8 (± 8) h
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Type
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CONCENTRATION
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Details
|
The resulting mixture was then concentrated under vacuum
|
Name
|
|
Type
|
product
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Smiles
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CC1=NN(C(=C1)N)C1=CC=CC=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |